N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the pentyl chain: This can be done through alkylation reactions using alkyl halides in the presence of a base.
Formation of the benzamide moiety: This step involves the reaction of an amine with a benzoyl chloride derivative.
Introduction of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2H-1,3-benzodioxole-5-carboxamide: Similar structure but with a benzodioxole moiety instead of a benzamide moiety.
3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: Similar structure but with a cyano group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its combination of a thiophene ring, a hydroxy group, a pentyl chain, a benzamide moiety, and a trifluoromethyl group, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-8-5-12(6-9-22)13-7-10-24-11-13/h1-4,7,10-12,22H,5-6,8-9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMJKWXZXCBNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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